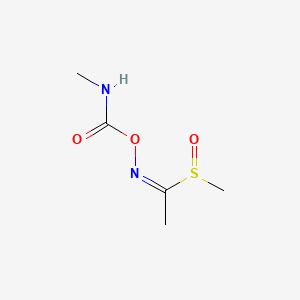
Methomyl-sulfoxide
Description
Methomyl-sulfoxide is a complex organic compound with a unique structure that includes both an imine and a sulfinyl group
Propriétés
Numéro CAS |
55620-23-0 |
|---|---|
Formule moléculaire |
C5H10N2O3S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
[(Z)-1-methylsulfinylethylideneamino] N-methylcarbamate |
InChI |
InChI=1S/C5H10N2O3S/c1-4(11(3)9)7-10-5(8)6-2/h1-3H3,(H,6,8)/b7-4- |
Clé InChI |
TZPTVLNJSLZVEI-DAXSKMNVSA-N |
SMILES |
CC(=NOC(=O)NC)S(=O)C |
SMILES isomérique |
C/C(=N/OC(=O)NC)/S(=O)C |
SMILES canonique |
CC(=NOC(=O)NC)S(=O)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methomyl-sulfoxide can be achieved through several synthetic routes. One common method involves the reaction of ethanimidic acid with methylamine and a sulfinylating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methomyl-sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.
Reduction: The imine group can be reduced to an amine using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine or sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Methomyl-sulfoxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methomyl-sulfoxide involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The sulfinyl group can undergo redox reactions, influencing the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methomyl: A compound with a similar structure but different functional groups.
Ethanimidic acid derivatives: Compounds with variations in the substituents on the imine or sulfinyl groups.
Uniqueness
Methomyl-sulfoxide is unique due to the combination of its imine and sulfinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


